N-(2-methoxybenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-[(2-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a methoxyphenylmethyl group, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the reaction of 4-piperidone with appropriate reagents to introduce the carboxamide group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of sulfonamide or thioether derivatives.
Scientific Research Applications
N-[(2-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Materials Science: It can be used in the synthesis of advanced materials with specific properties.
Biological Studies: Its interactions with biological molecules are studied to understand its potential therapeutic effects.
Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The methanesulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the methoxyphenylmethyl group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[(2-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other piperidine derivatives, such as:
Uniqueness
The unique combination of functional groups in N-[(2-METHOXYPHENYL)METHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE imparts distinct chemical and biological properties. Its methanesulfonyl group enhances its reactivity, while the methoxyphenylmethyl group contributes to its stability and potential therapeutic effects.
Properties
Molecular Formula |
C22H28N2O4S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N2O4S/c1-17-7-9-18(10-8-17)16-29(26,27)24-13-11-19(12-14-24)22(25)23-15-20-5-3-4-6-21(20)28-2/h3-10,19H,11-16H2,1-2H3,(H,23,25) |
InChI Key |
CZNZYQMHRBFGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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